molecular formula C13H18BrNO B13073444 2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine

2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine

Cat. No.: B13073444
M. Wt: 284.19 g/mol
InChI Key: YKOQYCMSDFQMEU-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine (CAS: 1339417-18-3) is a substituted morpholine derivative with the molecular formula C₁₃H₁₈BrNO and a molecular weight of 284.20 g/mol . Its structure features:

  • A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom).
  • Ethyl and methyl groups at the 5-position of the morpholine ring.
  • A 3-bromophenyl group (bromine at the meta position of the benzene ring) at the 2-position of the morpholine.

However, analogous brominated aromatic compounds (e.g., isoxazole derivatives in ) suggest that bromination or substitution reactions involving amines or halides may be involved in its preparation.

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

2-(3-bromophenyl)-5-ethyl-5-methylmorpholine

InChI

InChI=1S/C13H18BrNO/c1-3-13(2)9-16-12(8-15-13)10-5-4-6-11(14)7-10/h4-7,12,15H,3,8-9H2,1-2H3

InChI Key

YKOQYCMSDFQMEU-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(CN1)C2=CC(=CC=C2)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with ethylmethylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and high yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products

    Oxidation: Oxidized derivatives such as 2-(3-bromo-4-hydroxyphenyl)-5-ethyl-5-methylmorpholine.

    Reduction: Reduced forms like 2-(3-phenyl)-5-ethyl-5-methylmorpholine.

    Substitution: Substituted products such as 2-(3-hydroxyphenyl)-5-ethyl-5-methylmorpholine.

Scientific Research Applications

2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The ethyl and methyl groups at the 5-position may influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural and physicochemical differences between 2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine and related compounds from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Reference
This compound 1339417-18-3 C₁₃H₁₈BrNO 284.20 Morpholine 5-ethyl, 5-methyl, 2-(3-bromophenyl)
Methyl (E)-5-[[[4-(diethylamino)phenyl]imino]methyl]-3-phenylisoxazole-4-carboxylate (51) Not provided C₂₄H₂₆N₄O₃ ~418.50 Isoxazole 4-(diethylamino)phenyl imino, 3-phenyl, methyl ester
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (53) Not provided C₁₃H₁₂BrNO₃ ~310.15 Isoxazole 5-bromomethyl, 3-phenyl, methyl ester
Ethyl (E)-2-[[[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino]amino]-3-(3-bromophenyl)aminopropenoate (39) Not provided Not provided Not provided Pyridine/Propenoate 3-bromophenyl, cyano, ethyl ester
(3-Bromo-2-chloro-5-ethylphenyl)methanol 2710854-31-0 C₉H₁₀BrClO 265.54 Benzene 3-bromo, 2-chloro, 5-ethyl, hydroxymethyl
[3-(2-bromophenyl)-1,2-oxazol-5-yl]methanamine 543713-38-8 C₁₀H₉BrN₂O 253.10 Isoxazole 2-bromophenyl, methanamine
Key Observations:

Heterocyclic Core: The main compound’s morpholine ring distinguishes it from isoxazole (Compounds 51, 53, 6) and pyridine (Compound 39) derivatives. Isoxazole-based compounds (e.g., 51, 53) exhibit higher molecular weights due to additional substituents like imino groups or bromomethyl chains .

Brominated Aromatic Substituents :

  • The 3-bromophenyl group in the main compound contrasts with 2-bromophenyl in Compound 6 and 3-bromo-2-chloro-5-ethylphenyl in Compound 5 . The bromine’s position affects steric hindrance and electronic properties.

Alkyl and Functional Group Variations: The 5-ethyl-5-methyl substituents on the morpholine ring are unique; analogous compounds feature diethylamino phenyl (51), bromomethyl (53), or hydroxymethyl (5) groups.

Physicochemical Properties

  • Molecular Weight : The main compound (284.20 g/mol) is lighter than isoxazole derivatives (e.g., 51: ~418.50 g/mol) due to fewer complex substituents .
  • Polarity : Morpholine’s oxygen and nitrogen atoms may enhance solubility in polar solvents compared to purely aromatic systems (e.g., Compound 5).

Biological Activity

2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of brominated phenyl derivatives with morpholine under controlled conditions. The final product is characterized using various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium . In vitro tests demonstrated growth inhibition zones ranging from 8 mm to 17 mm depending on the concentration used.

Compound Bacterial Strain Inhibition Zone (mm)
This compoundStaphylococcus aureus ATCC 65388 mm
This compoundEnterococcus faecium E517 mm

This suggests that the bromine substitution on the phenyl ring may enhance the compound's antimicrobial efficacy by increasing lipophilicity and membrane permeability.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies using cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) indicated that treatment with this compound resulted in a significant reduction in cell viability, with a decrease of approximately 55% at a concentration of 10 μM after three days.

In vivo studies involving xenograft models further supported these findings, showing that the compound effectively inhibited tumor growth without significant toxicity to the host organisms.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is proposed to act as an inhibitor of certain protein kinases involved in cellular signaling pathways, which are crucial for cancer cell proliferation and survival.

Additionally, molecular docking studies suggest that the compound binds effectively to active sites on target proteins, disrupting their function and leading to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Case Study : A study conducted on various derivatives of morpholine indicated that those containing bromine substitutions exhibited enhanced antimicrobial activity compared to their non-brominated counterparts. The study concluded that the presence of a bromine atom significantly contributes to the overall antimicrobial effect.
  • Antitumor Case Study : In an experimental setup involving xenograft models, mice treated with this compound showed a marked reduction in tumor size compared to control groups. This study emphasized the compound's potential as a therapeutic agent for treating aggressive breast cancer types.

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